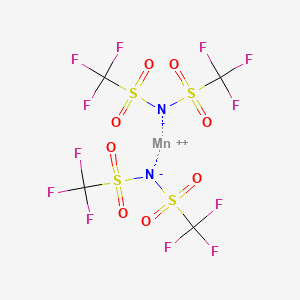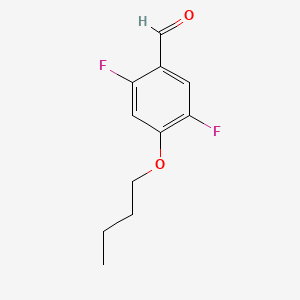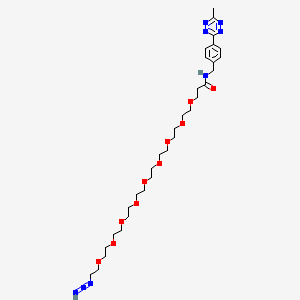
1,1'-Sulfanediylbis(4-azidobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Sulfanediylbis(4-azidobenzene): is an organic compound with the molecular formula C12H10N6S It is characterized by the presence of azide groups attached to a benzene ring, which are connected by a sulfanediyl bridge
準備方法
Synthetic Routes and Reaction Conditions: 1,1’-Sulfanediylbis(4-azidobenzene) can be synthesized through a multi-step process. One common method involves the reaction of 4-aminobenzenethiol with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then reacted with sodium azide to yield 1,1’-sulfanediylbis(4-azidobenzene) .
Industrial Production Methods: While specific industrial production methods for 1,1’-sulfanediylbis(4-azidobenzene) are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1,1’-Sulfanediylbis(4-azidobenzene) undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide groups can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Substitution Reactions: The azide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve alkynes and can be catalyzed by copper or proceed under strain-promoted conditions without a catalyst.
Substitution Reactions: Often involve nucleophiles such as amines or alcohols, and may require catalysts or specific reaction conditions.
Major Products Formed:
Triazoles: Formed from cycloaddition reactions with alkynes.
Substituted Benzene Derivatives: Formed from substitution reactions.
科学的研究の応用
1,1’-Sulfanediylbis(4-azidobenzene) has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cycloaddition and substitution reactions.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other markers.
Medicine: Potential use in drug delivery systems due to its ability to form stable triazole linkages.
作用機序
The mechanism of action of 1,1’-sulfanediylbis(4-azidobenzene) primarily involves its azide groups. These groups can undergo cycloaddition reactions with alkynes to form stable triazole linkages. This reaction is highly specific and efficient, making it useful for applications in bioconjugation and material science . The sulfanediyl bridge provides structural stability and influences the reactivity of the azide groups.
類似化合物との比較
Azobenzene: Contains a similar azide group but lacks the sulfanediyl bridge.
Diphenyl Sulfide: Contains a sulfanediyl bridge but lacks the azide groups.
Uniqueness: 1,1’-Sulfanediylbis(4-azidobenzene) is unique due to the combination of azide groups and a sulfanediyl bridge. This structure imparts distinct reactivity and stability, making it suitable for specialized applications in various fields .
特性
CAS番号 |
6427-97-0 |
|---|---|
分子式 |
C12H8N6S |
分子量 |
268.30 g/mol |
IUPAC名 |
[[4-[(4-diazonioiminocyclohexa-2,5-dien-1-ylidene)-λ4-sulfanylidene]cyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide |
InChI |
InChI=1S/C12H8N6S/c13-17-15-9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)16-18-14/h1-8H |
InChIキー |
IJVLOKVOTHKDOK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=S=C2C=CC(=N[N+]#N)C=C2)C=CC1=NN=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid](/img/structure/B14033595.png)












